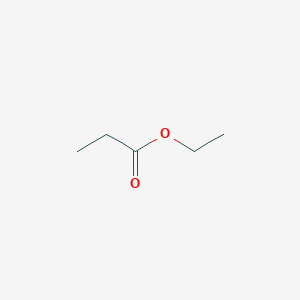

Ethyl propionate

Cat. No. B153257

Key on ui cas rn:

105-37-3

M. Wt: 102.13 g/mol

InChI Key: FKRCODPIKNYEAC-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06329549B1

Procedure details

Experiments were conducted to evaluate catalyst compositions containing vanadium, which is known to be effective for oxidative dehydrogenation of IBA to MAA in the synthesis of methyl methacrylate from propionic acid and dimethyl ether. A sample of the catalyst chunks from Example 32 was crushed and sieved, and 1.46 grams (5.0 cm3) loaded into a reactor tube. The reactor effluent was analyzed online by gas chromatography. Results are given in Table 8. In Example 33, the temperature was set at 300° C. and GHSV was 920 hr−1. The 1% V2O5/SiO2 catalyst gave 30% conversion of PA and 23% conversion of DME. The catalyst gave a high selectivity to acetaldehyde, ethyl propionate, diethylketone and acetic acid byproducts at 300° C. In Example 34, the catalyst temperature was increased to 330° C. The 1% V2O5/SiO2 catalyst gave 20% PA conversion and maintained a substantial byproduct selectivity. The oxidative dehydrogenation activity of this catalyst is seen in its selectivity to acrylic acid of 1.3% at 330° C.

[Compound]

Name

V2O5 SiO2

Quantity

0 (± 1) mol

Type

catalyst

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[CH:1]1C=CC2NC=C(CC[CH2:12][C:13](O)=[O:14])C=2C=1.[C:16]([O:21][CH3:22])(=[O:20])[C:17](C)=[CH2:18].C(O)(=O)CC.COC>[V].C(O)(=O)C.C(C(CC)=O)C.COCCOC>[CH:13](=[O:14])[CH3:12].[C:16]([O:21][CH2:22][CH3:1])(=[O:20])[CH2:17][CH3:18]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)C(=O)CC

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC2=C(C=C1)NC=C2CCCC(=O)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)C)(=O)OC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC)(=O)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC

|

Step Three

[Compound]

|

Name

|

V2O5 SiO2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

COCCOC

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[V]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A sample of the catalyst chunks from Example 32 was crushed

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

sieved

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

1.46 grams (5.0 cm3) loaded into a reactor tube

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Results

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was set at 300° C.

|

Outcomes

Product

Details

Reaction Time |

920 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CC)(=O)OCC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |